
1-(5-((3-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-((3-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea is a useful research compound. Its molecular formula is C16H13ClN4OS2 and its molecular weight is 376.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(5-((3-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antifungal research. This article provides an overview of its biological activity, including anticancer properties and antifungal effects, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound has a complex structure that includes a thiadiazole ring, which is known for its diverse biological activities. The molecular formula is C17H15ClN4S2, with a molecular weight of 376.90 g/mol. The presence of the chlorobenzyl group enhances its lipophilicity, potentially improving its bioavailability.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity in Cancer Cell Lines
A study evaluated the cytotoxic effects of synthesized derivatives against four human cancer cell lines: MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer). The results are summarized in Table 1.
Compound | IC50 (µM) | Cell Line |
---|---|---|
5d | 0.37 | HeLa |
5g | 0.73 | HeLa |
5k | 0.95 | HeLa |
Sorafenib | 7.91 | HeLa |
The compounds 5d, 5g, and 5k showed significantly lower IC50 values compared to Sorafenib, indicating higher potency as anticancer agents against HeLa cells .
Flow cytometry analysis revealed that these compounds induce apoptotic cell death and block the cell cycle at the sub-G1 phase. In silico docking studies confirmed the binding affinity of these compounds to the active site of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), suggesting a mechanism involving inhibition of angiogenesis .
Antifungal Activity
In addition to anticancer properties, derivatives of this compound have shown promising antifungal activity.
Case Study: Antifungal Efficacy
A series of related thiadiazole derivatives were tested for antifungal activity against Candida albicans and other strains. The results indicated significant inhibitory effects:
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
3l | 5 | Candida albicans |
3k | 10 | Candida albicans |
3l | 10 | Candida glabrata |
Compound 3l exhibited the most potent antifungal activity with an MIC value comparable to that of fluconazole . The mechanism involves inhibition of ergosterol biosynthesis by targeting the enzyme 14-alpha sterol demethylase .
Pharmacokinetics and Toxicity
The pharmacokinetic properties and potential toxicity profiles were assessed through ADME (Absorption, Distribution, Metabolism, Excretion) predictions. These studies suggest favorable characteristics for drug development:
- Absorption : High permeability across biological membranes.
- Distribution : Moderate volume distribution indicating good tissue penetration.
- Metabolism : Potential for metabolic stability with minimal hepatic toxicity.
- Excretion : Predicted renal excretion pathways.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Synthesis and Evaluation
Recent studies have demonstrated that derivatives of 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea exhibit significant cytotoxic effects against various cancer cell lines. For instance, a series of compounds were synthesized and evaluated for their efficacy against human cancer cells such as MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. Notably, some derivatives showed IC50 values significantly lower than that of sorafenib, a well-known anticancer drug. Specifically, compounds with 2-F, 4-Cl, and 2,6-diF substitutions exhibited potent activity against HeLa cells with IC50 values of 0.37 µM, 0.73 µM, and 0.95 µM respectively .
Mechanism of Action
Flow cytometry analysis indicated that these compounds induce apoptotic cell death and arrest the cell cycle at the sub-G1 phase in HeLa cells. In silico docking studies further confirmed the binding affinity of these compounds to the active site of vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis .
Antibacterial Applications
Synthesis of Derivatives
In addition to anticancer properties, derivatives of 1-(5-((3-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea have been synthesized for their antibacterial activity. A study focused on N-[5-(chlorobenzylthio)-1,3,4-thiadiazol-2-yl] piperazinyl quinolone derivatives showed promising antibacterial effects against both Gram-positive and Gram-negative bacteria. Among these derivatives, one compound demonstrated high activity against Staphylococcus aureus and Staphylococcus epidermidis with a minimum inhibitory concentration (MIC) of 0.06 µg/mL .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for enhancing the efficacy of these compounds. The position of substituents on the benzyl moiety significantly influences antibacterial activity. For example, specific chlorine substitutions have been shown to enhance potency against targeted bacterial strains .
Data Table: Summary of Biological Activities
Eigenschaften
IUPAC Name |
1-[5-[(3-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4OS2/c17-12-6-4-5-11(9-12)10-23-16-21-20-15(24-16)19-14(22)18-13-7-2-1-3-8-13/h1-9H,10H2,(H2,18,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSJPENSLAIGSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.